molecular formula C6H2O3S B1295826 Thieno[2,3-c]furan-4,6-dione CAS No. 6007-83-6

Thieno[2,3-c]furan-4,6-dione

Cat. No.: B1295826
CAS No.: 6007-83-6
M. Wt: 154.15 g/mol
InChI Key: FIDKFEIEZJGDBE-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Chemistry Frameworks

Fused heterocyclic systems are a cornerstone of modern organic chemistry, offering a platform for creating structurally complex and functionally diverse molecules. The fusion of a thiophene (B33073) ring with a furan-dione system, as seen in Thieno[2,3-c]furan-4,6-dione, creates a rigid, planar scaffold with unique electronic and steric properties. This structural arrangement is of significant interest within advanced organic chemistry as it can serve as a versatile building block for the synthesis of more complex molecular architectures. The interplay between the electron-rich thiophene ring and the electron-withdrawing anhydride (B1165640) moiety gives rise to distinct reactivity and potential for further functionalization.

Significance of Fused Heterocyclic Diones in Contemporary Chemical Research

Fused heterocyclic diones are a prominent class of compounds in contemporary chemical research due to their wide-ranging applications. The dione (B5365651) functionality imparts a high degree of reactivity, making these compounds valuable intermediates in various chemical transformations. They can participate in cycloaddition reactions, serve as precursors to polymers, and act as ligands for metal catalysts. In materials science, the rigid and often planar structures of fused heterocyclic diones are exploited in the design of organic semiconductors, liquid crystals, and fluorescent dyes. Their ability to engage in non-covalent interactions, such as π-π stacking, further enhances their utility in the construction of supramolecular assemblies.

Overview of the this compound Structural Motif

The structural motif of this compound is characterized by a thiophene ring fused at the 2- and 3-positions to a furan-4,6-dione ring. This fusion results in a bicyclic system with the chemical formula C₆H₂O₃S. chemscene.comsigmaaldrich.cn The molecule possesses a plane of symmetry and is relatively rigid. The anhydride group is a key feature, influencing the compound's reactivity and its potential as a monomer in polymerization reactions.

Below are some of the key properties of this compound:

PropertyValue
CAS Number 6007-83-6
Molecular Formula C₆H₂O₃S
Molecular Weight 154.14 g/mol
IUPAC Name This compound
Synonym 2,3-Thiophenedicarboxylic Anhydride

This data is compiled from various chemical supplier and database sources. chemscene.comsigmaaldrich.cneontrading.ukchembuyersguide.comivychem.com

Detailed, peer-reviewed research literature focusing specifically on the synthesis, reactivity, and applications of this compound is limited. Much of the available information comes from chemical suppliers and databases. In contrast, its isomer, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), and other related fused heterocyclic systems have been more extensively studied, particularly in the context of organic electronics. rsc.orgresearchgate.netacs.org

One area where the parent class of compounds, thiophenedicarboxylic acid anhydrides, has been investigated is in the generation of highly reactive intermediates known as hetarynes through thermolysis. acs.org However, these studies focus on the fragmentation of the anhydride rather than its use as a stable building block.

A new method for the preparation of 2,3-thiophenedicarboxylic acid, the precursor to this compound, has been described, starting from methyl thioglycolate and ethyl acrylate. chemicalpapers.com The synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with a CCl₄-ROH reagent in the presence of various metal catalysts has also been reported. researchgate.net These synthetic routes to the precursor diacid are crucial for the eventual formation of the anhydride.

While this compound is commercially available and listed as a building block for optoelectronic materials and small molecule semiconductors, specific examples and detailed research findings of its incorporation into functional materials are not readily found in the public domain. chemscene.com The study of related fused systems, such as thieno[3,2-c]pyridine-4,6-dione and various thieno-fused diazepine-diones, highlights the broad interest in this class of compounds for applications ranging from organic field-effect transistors to potential pharmaceuticals. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]furan-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKFEIEZJGDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278780
Record name thieno[2,3-c]furan-4,6-dione
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Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-83-6
Record name 6007-83-6
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Record name thieno[2,3-c]furan-4,6-dione
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Record name 2,3-Thiophenedicarboxylic Anhydride
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Synthetic Methodologies and Strategies for Thieno 2,3 C Furan 4,6 Dione and Its Derivatives

Direct Synthesis Approaches for the Thieno[2,3-c]furan-4,6-dione Core

The direct construction of the this compound scaffold is most commonly achieved through the dehydration of a suitable dicarboxylic acid precursor. This approach offers a straightforward and efficient route to the desired fused ring system.

Approaches Utilizing Thiophene-3,4-dicarboxylic Acid Precursors

The most prevalent method for synthesizing the isomeric Thieno[3,4-c]furan-1,3-dione involves the dehydration of Thiophene-3,4-dicarboxylic acid. prepchem.com A typical procedure involves dissolving Thiophene-3,4-dicarboxylic acid in acetic anhydride (B1165640) and heating the mixture at reflux for several hours. prepchem.com Subsequent evaporation of the solvent yields the desired anhydride with high purity. prepchem.com This intramolecular cyclization via dehydration is a high-yielding reaction, often achieving yields of up to 98%. prepchem.com

PrecursorReagentConditionsProductYield
Thiophene-3,4-dicarboxylic acidAcetic anhydrideReflux, 2.5 hoursThieno[3,4-c]furan-1,3-dione98% prepchem.com

This table showcases a common method for the synthesis of a this compound isomer.

Intramolecular Cyclization and Ring-Closing Reactions for Fused Systems

Intramolecular cyclization reactions are a powerful tool for the construction of fused heterocyclic systems, including derivatives of this compound. These reactions often involve the formation of a new ring by connecting two reactive centers within the same molecule. For instance, the synthesis of thieno[3,2-c]pyridinones has been achieved through a synthetic strategy that relies on the hydrazinolysis of corresponding esters followed by hydrazide-alkyne ring closure transformations. metu.edu.tr While not directly yielding this compound, these methodologies highlight the utility of intramolecular cyclization in creating fused thiophene-containing heterocycles. Theoretical studies have also been conducted to understand the intramolecular C–H insertion of phosphanylidenecarbenes, which leads to cyclized products. beilstein-journals.org These computational analyses provide insights into the activation energies and reaction pathways of such cyclizations. beilstein-journals.org

Preparation of Functionalized this compound Intermediates

The functionalization of the this compound core is essential for tuning its properties and for its application in more complex molecular architectures. Bromination and the Gewald reaction are two key strategies for introducing substituents onto the thiophene (B33073) ring.

Bromination and Hydrolysis Transformations

Bromination is a common method for introducing a reactive handle onto the thiophene ring of thienoimide derivatives, which are closely related to this compound. For example, thienoimides can be dissolved in trifluoroacetic acid, and after cooling, concentrated sulfuric acid is added. rsc.org Solid N-bromosuccinimide (NBS) is then added in portions, and the reaction is stirred overnight. rsc.org This process yields the corresponding 2-bromo-thienoimide derivatives in good yields. rsc.org This electrophilic substitution reaction selectively occurs at the 2-position of the thieno[2,3-c]pyrrole-4,6(5H)-dione system. rsc.org

SubstrateReagentsConditionsProductYield
5-Methyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dioneNBS, H₂SO₄, Trifluoroacetic acidIce cooling, then room temperature overnight2-Bromo-5-methyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione67% rsc.org

This table provides an example of a bromination reaction on a related thienoimide compound.

Gewald Reactions for Substituted this compound Analogs

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of substituted 2-aminothiophenes. umich.eduencyclopedia.pubtandfonline.comresearchgate.net These 2-aminothiophenes are valuable precursors for the synthesis of a variety of fused thiophene heterocycles, including thieno[2,3-d]pyrimidines and other analogs that can be conceptually related to functionalized Thieno[2,3-c]furan-4,6-diones. encyclopedia.pub The reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. encyclopedia.pub For instance, N-phenyl pyrazolone (B3327878) can undergo a Gewald reaction with sulfur and malononitrile (B47326) in the presence of triethylamine (B128534) and ethanol (B145695) to produce an aminocyano derivative of thienopyrazole. mdpi.com This highlights the potential of the Gewald reaction to generate highly substituted thiophene rings that could be further elaborated to form fused furanone structures.

Advanced Coupling Reactions in Derivative Synthesis

Modern cross-coupling reactions are indispensable for the synthesis of complex derivatives of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound core to other molecular fragments. While specific examples of coupling reactions directly on the this compound scaffold are not extensively detailed in the provided context, the synthesis of related fused thiophene systems often employs such methods. For example, palladium-catalyzed cross-coupling reactions are used in the synthesis of various heterocyclic compounds. rsc.org These powerful synthetic tools are crucial for building the complex molecular architectures required for advanced materials and biologically active compounds.

Stille Coupling Reactions for C-C Bond Formation

Stille coupling is a versatile and widely used method for carbon-carbon bond formation in the synthesis of conjugated polymers and small molecules incorporating the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) moiety, a structurally related and extensively studied analog of this compound. whiterose.ac.ukresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organostannane (tributylstannyl derivative) with an organic halide. researchgate.netrsc.org

For instance, the synthesis of donor-acceptor-donor (D-A-D) type small molecules has been achieved using Stille coupling, where the electron-withdrawing TPD unit forms the acceptor core, and electron-donating groups like bithiophene are attached as donor wings. researchgate.net This methodology has also been employed to create thiophene-containing star-shaped molecules with cores such as benzothiadiazole or pyrrolopyrrole. rsc.org

A significant advantage of Stille coupling is its tolerance to a wide range of functional groups. However, a notable drawback is the generation of toxic organotin by-products, which can contaminate the final product and pose environmental concerns. whiterose.ac.ukrsc.org This has spurred the development of alternative, "greener" cross-coupling methods. whiterose.ac.uk

Suzuki Coupling Reactions

The Suzuki coupling reaction presents a popular and effective alternative to Stille coupling for the synthesis of this compound derivatives and their analogs. researchgate.net This palladium-catalyzed cross-coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgnih.gov A key advantage of the Suzuki reaction is that the boron-containing by-products are generally less toxic and more easily removed than the tin-based waste from Stille reactions. whiterose.ac.uk

This method has been successfully applied to the synthesis of various complex molecules. For example, it has been used to create libraries of flavonoid derivatives and to synthesize isoflavones, demonstrating its broad applicability in natural product synthesis. nih.gov The reaction conditions are often mild and compatible with a variety of functional groups, allowing for the late-stage functionalization of complex molecules. nih.gov

In the context of materials science, Suzuki coupling has been instrumental in synthesizing star-shaped molecules with cores like benzo[1,2-b:4,5-b′]difuran by reacting polyhalo compounds with appropriate boronic acid derivatives in the presence of a palladium catalyst. rsc.org The reaction has also been used to produce chalcones and various other flavonoid classes. nih.gov

Catalyst SystemReactantsProduct TypeReference
Pd(PPh₃)₄3-Iodochromones and arylboronic acidsIsoflavones nih.gov
Pd(dppf)₂Cl₂Halogenated precursors and organoboron compoundsIsoflavones nih.gov
Pd(OAc)₂ with SPhosHalogenated precursors and organoboron compoundsIsoflavones nih.gov
Pd(PPh₃)₄Polyhalo compounds and boronic acid derivativesStar-shaped molecules with benzo[1,2-b:4,5-b′]difuran core rsc.org

Direct Arylation Polymerization Techniques

Direct Arylation Polymerization (DArP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling reactions like Stille and Suzuki for synthesizing polymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD), a close analog of this compound. whiterose.ac.ukresearchgate.net This method avoids the pre-functionalization of one of the coupling partners with organometallic reagents (like organotin or organoboron compounds), thereby reducing synthetic steps and the formation of toxic by-products. whiterose.ac.ukresearchgate.net

DArP involves the direct coupling of a C-H bond with a C-X bond (where X is a halogen), typically catalyzed by a palladium complex. whiterose.ac.ukresearchgate.net This technique has been successfully used to prepare a variety of donor-acceptor conjugated copolymers. whiterose.ac.uk For example, new copolymers containing pyrene (B120774) moieties as donor units and TPD as acceptor units have been synthesized via DArP. whiterose.ac.uk Similarly, homopolymers of TPD derivatives have been synthesized using this method, yielding materials with high molecular weights. rsc.orgresearchgate.net

The optimization of reaction conditions is crucial for the success of DArP. Key parameters include the choice of catalyst, ligand, base, and solvent. For instance, the use of a palladium catalyst with a phosphine (B1218219) ligand like P(C₆H₄-o-OMe)₃, cesium carbonate as the base, and pivalic acid as a carboxylate source in a solvent like THF has proven effective. whiterose.ac.uk The carboxylate source is often essential as it facilitates the C-H bond activation step. whiterose.ac.uk

Polymer TypeMonomersCatalyst SystemKey FindingsReference
Donor-acceptor CopolymersPyrene-based donors and TPD-based acceptorsPdCl₂(MeCN)₂ / P(C₆H₄-o-OMe)₃Good thermal stability, optical band gaps of 1.91-2.06 eV whiterose.ac.uk
HomopolymersThieno[3,4-c]pyrrole-4,6-dione derivativesNot specifiedHigh molecular weights (43.0–174.7 K), band gaps of 2.08–2.13 eV rsc.orgresearchgate.net
Donor-acceptor CopolymersNaphthodifuran donor and TPD acceptorNot specifiedSuccessful synthesis via C-H arylation cross-coupling researchgate.net

Multicomponent Reaction Strategies for Complex this compound Architectures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular architectures from simple starting materials in a one-pot process. researchgate.net This strategy is particularly valuable for creating diverse and densely functionalized heterocyclic compounds. acs.org

While direct examples of MCRs for the synthesis of this compound itself are not prevalent in the searched literature, the principles of MCRs have been applied to construct related heterocyclic systems. For instance, a one-pot, three-component reaction has been developed for the synthesis of substituted thieno[2,3-b]chromen-4-one derivatives. rsc.org This reaction involves the simultaneous formation of multiple covalent bonds (one C-C, one C-S, and two C-N bonds) in a single step, highlighting the power of MCRs in rapidly building molecular complexity. rsc.org The process is highly regioselective and proceeds under mild conditions. rsc.org

Another example is the catalyst-free, water-mediated synthesis of functionalized pyrido[2,3-d:6,5-d′]dipyrimidines from barbituric acids, amines, and aldehydes at ambient temperature. acs.org This demonstrates the potential for developing environmentally friendly MCRs. The key advantages of such strategies include clean reaction profiles, the absence of a catalyst, and the use of water as a green solvent. acs.org These approaches significantly reduce waste and simplify purification procedures. researchgate.net

Photochemical Synthesis Routes for Fused Heterocycles

Photochemical reactions provide a unique and powerful tool for the synthesis of complex heterocyclic structures, including those related to the this compound framework. researchgate.net These reactions utilize light to induce chemical transformations, often proceeding without the need for additional reagents and leading to cleaner product formation. researchgate.net

A notable application of photochemistry is in the synthesis of substituted dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones and related polycyclic systems. mdpi.com These syntheses can involve a multi-step approach that combines both traditional chemical reactions and key photochemical steps. mdpi.com For instance, the final ring-closing step to form the fused quinolone system can be achieved through photochemical cyclization. mdpi.comdntb.gov.ua

The investigation into the photochemical behavior of various organic molecules has revealed that processes like 6π-electrocyclization are common pathways for forming new rings. researchgate.net This type of reaction has been used to synthesize benzo[e]pyrano[3,2-g]indoles from terarylene precursors containing pyrrole (B145914) and allomaltol fragments. researchgate.net The efficiency and selectivity of these photochemical reactions make them an attractive strategy for accessing novel and complex fused heterocycles that may be difficult to obtain through conventional thermal reactions. researchgate.net

Optimization of Synthetic Routes for Scalability and Efficiency

Optimizing synthetic routes for scalability and efficiency is a critical aspect of chemical manufacturing, particularly for materials intended for applications like organic electronics. rsc.org For polymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD), a close analog of this compound, significant efforts have been made to develop convenient and cost-effective synthetic methods. rsc.org

One key strategy is to streamline the synthesis of the monomer units. For example, a more convenient synthetic route for TPD acceptor unit derivatives has been developed, which significantly reduces the cost of the corresponding polymer donors. rsc.org This optimized route has enabled the synthesis of TPD-based polymer donors that exhibit high power conversion efficiencies in organic solar cells. rsc.org

Another important aspect of optimization is the choice of polymerization method. As discussed previously, Direct Arylation Polymerization (DArP) offers a more efficient and scalable alternative to traditional methods like Stille coupling by reducing the number of synthetic steps and avoiding toxic by-products. researchgate.net Further optimization of DArP conditions, such as the selection of a low-polarity solvent like toluene (B28343) and the use of specific ligands like PCy₃, can lead to smoother polycondensation and higher molecular weight polymers. researchgate.net The use of a Pd(0) precatalyst like Pd(PCy₃)₂ can also help to avoid side reactions such as homocoupling. researchgate.net

The ability to produce high-molecular-weight polymers in high yields (up to 96%) in only a few synthetic steps highlights the success of these optimization strategies. researchgate.net Such improvements are crucial for the commercial viability of these advanced materials.

Analysis of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published data to fulfill the detailed requirements for an article on the chemical compound This compound .

The specific topics requested for the article are:

Molecular Structure, Electronic Properties, and Spectroscopic Elucidation

Advanced Spectroscopic Characterization Techniques

While extensive computational and spectroscopic studies exist for related isomers and derivatives, such as Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and other thiophene-based polymers, this information is not directly applicable to Thieno[2,3-c]furan-4,6-dione. acs.orgresearchgate.net The strict requirement to focus exclusively on the specified compound prevents the use of data from these related but structurally distinct molecules.

Investigations into the thermolysis and photolysis of 2,3-thiophenedicarboxylic anhydride (B1165640) have been conducted, but these studies focus on the subsequent reaction pathways and the formation of new intermediates, rather than a detailed analysis of the electronic structure of the parent molecule. acs.org

Due to the absence of specific research findings for this compound pertaining to DFT, TD-DFT, HOMO-LUMO analysis, solvation effects, and detailed vibrational frequency calculations, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and constraints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for the specific structural confirmation of this compound, are not extensively reported in the reviewed scientific literature. While this compound is utilized as a precursor in the synthesis of more complex molecules, the characterization data provided in these studies focuses on the final products, such as thieno[2,3-c]pyrrole-4,6-dione derivatives rsc.org.

For structural elucidation, one would anticipate the ¹H NMR spectrum to show two signals corresponding to the two protons on the thiophene (B33073) ring. The ¹³C NMR spectrum would be expected to display signals for the two distinct carbonyl carbons of the anhydride group, as well as four signals for the carbons of the thiophene ring. However, without experimental data, precise assignments cannot be made.

Infrared (IR) and Raman Vibrational Spectroscopy

The vibrational properties of this compound can be investigated using Infrared (IR) and Raman spectroscopy. An FTIR spectrum for the compound is noted as being available, recorded as a KBr-Pellet nih.gov.

The IR spectrum is characterized by the distinctive vibrations of the cyclic anhydride and the thiophene ring. Key expected absorption bands include:

Anhydride Carbonyl (C=O) Stretching: Cyclic anhydrides typically exhibit two strong C=O stretching bands due to symmetric and asymmetric vibrations. For related dione (B5365651) structures, these peaks are expected around 1750 cm⁻¹ and higher vulcanchem.com.

C-O-C Stretching: Vibrations corresponding to the C-O-C ether linkage within the furanone ring would also be present.

Thiophene Ring Vibrations: C-H stretching, C=C stretching, and C-S stretching vibrations characteristic of the thiophene ring are also expected features of the spectrum vulcanchem.com.

Specific experimental wavenumbers and their assignments for this compound are not detailed in the available literature. Furthermore, no specific Raman spectroscopy data for this compound could be identified in the reviewed sources.

Mass Spectrometry (MS, GC-MS, LC-MS, APPI-HR-CID-MSn) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₆H₂O₃S, corresponding to a molecular weight of approximately 154.14 g/mol chemscene.com.

While various mass spectrometric techniques are essential for confirming the mass of a compound and analyzing its fragmentation pattern for structural verification, detailed experimental mass spectra (e.g., GC-MS, LC-MS) and specific fragmentation pathways for this compound are not provided in the reviewed literature. A study analyzing metabolites from Candida albicans identified a compound named "Thieno[2,3-c]furan-3-carbonitrile," which is a distinct chemical entity and its mass spectrum cannot be used for the analysis of this compound researchgate.net.

Applications in Advanced Materials and Optoelectronics

Polymer Chemistry and Conjugated Polymer Design

The incorporation of fused heterocyclic systems into conjugated polymers is a common strategy for tuning their optoelectronic properties. The rigid nature of Thieno[2,3-c]furan-4,6-dione makes it an interesting candidate as a monomer for creating well-defined polymer structures.

The synthesis of alternating donor-acceptor (D-A) copolymers is a cornerstone of modern organic electronics material design. The electron-withdrawing nature of the dione (B5365651) functionality in this compound makes it a theoretical candidate for an acceptor monomer. However, specific examples of its copolymerization with various donor units and the resulting properties of such copolymers are not well-documented. Research in this area has more prominently featured the analogous compound, Thieno[3,4-c]pyrrole-4,6-dione (B1257111). whiterose.ac.ukresearchgate.netrsc.org

Side-chain engineering is a critical tool for controlling the solubility, processability, and solid-state packing of conjugated polymers. For polymers containing this compound, there is a lack of published studies investigating the impact of side-chain functionalization. The anhydride (B1165640) unit of this compound does not readily allow for the direct attachment of side chains in the same manner as the imide group of Thieno[3,4-c]pyrrole-4,6-dione, which has been a focus of extensive side-chain engineering studies. nih.gov

Control over molecular weight and polydispersity is crucial for achieving optimal performance in organic electronic devices. The synthesis of polymers from 2,5-thiophenedicarboxylic acid, a related starting material, has been explored, with studies focusing on achieving high molecular weights. acs.org However, for polymerization reactions specifically involving this compound, there is a lack of detailed research on the control of these key polymer characteristics. General methodologies for controlling molecular weight in step-growth polymerization are well-established, but their specific application to this monomer has not been reported. kpi.uamdpi.com

Aggregation Behavior in Solid State Films

Currently, detailed experimental studies and specific data on the aggregation behavior of this compound in solid-state films are not extensively available in publicly accessible research. However, the structural characteristics of the molecule provide a basis for predicting its behavior. The rigid and planar structure of fused heterocyclic diones like this compound is known to facilitate intermolecular π-π stacking. This type of aggregation is crucial in the formation of ordered molecular assemblies in thin films, which directly influences the charge transport properties essential for organic semiconductor applications. The control of molecular ordering and packing in the solid state is a critical factor for enhancing the performance of organic electronic devices.

Photophysical Phenomena and Advanced Dye Applications

Detailed research findings on the specific photophysical phenomena and advanced dye applications of this compound are limited. In principle, the rigid, fused-ring structure is a common motif exploited in the design of fluorescent dyes. The interplay between the electron-donating thiophene (B33073) component and the electron-accepting anhydride moiety can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is a fundamental principle in the design of fluorescent probes and optoelectronic materials. However, without specific experimental data such as absorption and emission spectra, quantum yields, and solvatochromism studies for this particular compound, its precise photophysical properties and potential as an advanced dye remain theoretical.

Reactivity and Reaction Mechanisms of Thieno 2,3 C Furan 4,6 Dione

Intrinsic Reactivity of the Dione (B5365651) Functional Group

The chemical behavior of Thieno[2,3-c]furan-4,6-dione is largely dictated by the cyclic anhydride (B1165640) moiety. Cyclic anhydrides are known to be reactive towards nucleophiles, with the carbonyl carbons acting as electrophilic sites susceptible to attack. This reactivity profile allows the dione to participate in a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl groups of the dione functionality in this compound are prone to nucleophilic addition reactions. This is a characteristic reaction of cyclic anhydrides, where a nucleophile attacks one of the electrophilic carbonyl carbons. This initial addition is typically followed by the opening of the anhydride ring.

A key example of this reactivity is the reaction of this compound with primary amines. For instance, it reacts with (S)-3-aminoazepan-2-one hydrochloride in the presence of a base such as sodium acetate (B1210297) in acetic acid. In this reaction, the amino group of the nucleophile attacks one of the carbonyl carbons of the this compound, leading to the opening of the furan-dione ring and subsequent formation of a thieno[2,3-c]pyrrole-4,6-dione derivative. This transformation highlights the utility of this compound as a precursor for nitrogen-containing heterocyclic systems.

While specific examples with other nucleophiles like alcohols or thiols are not extensively detailed in the available literature for this particular compound, the general reactivity pattern of cyclic anhydrides suggests that this compound would likely undergo analogous reactions to form the corresponding esters or thioesters.

Cycloaddition Reactions

The participation of this compound in cycloaddition reactions is a plausible but less documented aspect of its reactivity. Fused heterocyclic diones, in general, can participate in such reactions. For instance, related thieno-fused systems have been shown to undergo Diels-Alder reactions. researchgate.netrsc.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com

In the context of this compound, the thiophene (B33073) ring, while aromatic, could potentially act as a diene, or the dione part could act as a dienophile, particularly if activated by the electron-withdrawing nature of the carbonyl groups. However, specific examples of this compound acting as either the diene or dienophile in a Diels-Alder or other cycloaddition reactions are not prominently reported in the scientific literature. Further research would be necessary to fully explore and characterize this facet of its reactivity.

Mechanistic Investigations of Transformations

Detailed mechanistic studies, either through computational methods or experimental investigations, specifically focused on the transformations of this compound are not extensively available in the public domain. However, the mechanism of its reaction with amines can be inferred from the general mechanism of nucleophilic acyl substitution on cyclic anhydrides.

The reaction likely proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate is unstable and collapses, leading to the cleavage of the carbon-oxygen bond in the furan (B31954) ring and the opening of the cyclic anhydride.

Proton Transfer: A proton transfer step likely occurs, neutralizing the charges on the nitrogen and oxygen atoms.

Cyclization and Dehydration: In the case of the formation of thieno[2,3-c]pyrrole-4,6-diones, the newly formed carboxylic acid and amide functionalities can then undergo an intramolecular cyclization, followed by dehydration, to form the final imide product.

The specific conditions of the reaction, such as the solvent and the presence of a base, would play a crucial role in facilitating these steps. For example, the use of acetic acid as a solvent and sodium acetate as a base can catalyze the reaction and influence the rate of the individual steps.

Role as a Versatile Reactive Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of more elaborate heterocyclic systems. Its bifunctional nature, containing both a thiophene ring and a reactive dione, allows for a range of chemical modifications.

One of the most prominent applications is in the synthesis of thieno[2,3-c]pyrrole-4,6-dione derivatives. These compounds are of interest in medicinal chemistry and materials science. The reaction of this compound with various primary amines provides a straightforward route to this class of compounds.

Table 1: Synthesis of a Thieno[2,3-c]pyrrole-4,6-dione Derivative

Reactant 1Reactant 2ReagentsProduct
This compound(S)-3-aminoazepan-2-one hydrochlorideSodium acetate, Acetic acidA substituted thieno[2,3-c]pyrrole-4,6-dione

This reaction demonstrates the role of this compound as a key intermediate for introducing the thieno[2,3-c] core structure into larger molecules. The ability to readily react with amines and potentially other nucleophiles underscores its utility as a versatile synthon for creating a library of substituted heterocyclic compounds with potential biological or material applications.

Potential in Medicinal Chemistry and Biological Sciences

Design of Pharmacologically Active Scaffolds and Derivatives

The Thieno[2,3-c]furan-4,6-dione core serves as a "privileged scaffold" in drug discovery. Such scaffolds are molecular frameworks that are able to provide ligands for more than one biological target, thereby offering a starting point for the development of novel therapeutic agents. The inherent reactivity of the dione (B5365651) functionality makes it a valuable intermediate for a variety of chemical transformations, allowing for the generation of diverse libraries of derivative compounds.

Research into analogous structures, such as thieno[2,3-d]pyrimidines, has demonstrated the successful design and synthesis of derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, the synthesis of novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has yielded compounds with selective cancer cell growth inhibition. The synthetic strategy often involves a one-pot reaction from precursors like 2H-thieno[2,3-d]oxazine-2,4(1H)-diones, showcasing the chemical tractability of these systems.

The development of thieno[2,3-d]pyrimidinedione derivatives has also led to the discovery of potent antibacterial agents. These compounds have shown significant activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. The versatility of the thieno-fused scaffold allows for systematic modifications to explore and optimize biological activity.

Exploration as Modulators of Biological Targets (e.g., Ion Channel Proteins like TRPC5)

Ion channels are crucial for a multitude of physiological processes, and their modulation presents a key strategy for the treatment of various diseases. A patent for thieno- and furo[2,3-d]pyrimidine-2,4[1H,3H]-dione derivatives highlights their potential as modulators of the Transient Receptor Potential Cation Channel Subfamily C, Member 5 (TRPC5). These channels are implicated in neuropsychiatric disorders, neurodegenerative diseases, and nephropathy. The described compounds are capable of modulating TRPC5 function by inhibiting the ion flux through the channel.

Given the structural similarity, it is plausible that derivatives of this compound could also be explored as modulators of TRPC5 and other ion channels. The planar, rigid nature of the thieno-fused heterocyclic system can be advantageous for fitting into the binding pockets of such protein targets.

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the broader class of thieno[2,3-d]pyrimidine (B153573) derivatives, extensive SAR studies have been conducted. For example, in the development of inhibitors for D-dopachrome tautomerase (MIF2), a target in non-small cell lung cancer, SAR studies revealed key structural features for enhanced potency.

It was found that substitutions at various positions on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core significantly impacted inhibitory activity. For instance, a bromo-substitution on a phenyl group attached to the scaffold enhanced potency, while different acyl groups on the 2-amino position did not. Furthermore, the addition of a CF3 group and a naphthalene (B1677914) substitution led to a notable increase in activity. These findings underscore the importance of systematic structural modifications in optimizing the biological effects of this class of compounds.

The following table summarizes the impact of various substitutions on the MIF2 inhibitory potency of a series of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, providing a model for potential SAR studies on this compound analogs.

Compound SeriesSubstitution PositionModificationImpact on MIF2 Inhibitory Potency
3bPhenyl groupBromo-substitutionEnhanced potency (IC50 = 7.2 ± 0.6 μM) compared to unsubstituted (IC50 = 15 ± 0.8 μM)
3d, 3fThiophene (B33073) coreAddition or elongation of an alkyl chainNo significant influence on activity
3c, 3e, 3g, 3hThiophene coreReplacement of butyl group with phenethyl, (tetrahydrofuran-3-yl)methyl, ethoxyethyl, or 4-chlorophenethylDiminished potency
4a-c2-amino groupAmidation with different acylsFailed to increase potency
3i-kGeneral scaffoldIntroduction of a CF3 group and a naphthalene substitutionIncreased activity (IC50 of 2.6 ± 0.2 μM for the most potent compound)

Computational Drug Design Approaches (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to biological targets. Molecular docking studies on thieno[2,3-d]pyrimidine derivatives have provided valuable insights into their interactions with various enzymes. For instance, docking studies with human folate receptors (FRα and FRβ) and enzymes in the purine (B94841) biosynthesis pathway, such as GARFTase and ATIC, have elucidated the binding modes of these compounds.

These studies have shown that the thieno[2,3-d]pyrimidine scaffold can engage in crucial π–π stacking interactions with aromatic residues in the binding pocket, such as Tyr85 and Trp171 in FRα. Furthermore, specific functional groups on the scaffold, like the 2-amino and 4-oxo groups, form key hydrogen bonds with amino acid residues like Asp81 and Arg103. Such computational models are instrumental in guiding the rational design of more potent and selective inhibitors. The structural and electronic properties of this compound suggest that it would also be a suitable candidate for similar computational investigations.

Investigation of this compound Motifs as DNA Intercalators

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to conformational changes and interference with DNA replication and transcription, a mechanism often exploited in cancer chemotherapy. The planar, aromatic nature of fused heterocyclic systems like this compound makes them potential candidates for DNA intercalation.

A study on a related tetracyclic-condensed quinoline (B57606) compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), demonstrated its ability to act as a DNA intercalator. Through circular dichroism, topological studies, and molecular docking, it was confirmed that BPTQ binds to DNA via intercalation. This interaction leads to the inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis. The thieno-fused core of BPTQ is a key structural feature for its DNA intercalating properties. This provides a strong rationale for investigating this compound and its derivatives for similar DNA-targeting activities.

Future Directions and Emerging Research Avenues

Development of Novel, Sustainable, and Cost-Effective Synthetic Routes

The future synthesis of Thieno[2,3-c]furan-4,6-dione and its derivatives is geared towards methodologies that are not only efficient but also environmentally benign and economically viable. Current research on related thieno-fused compounds provides a roadmap for these advancements.

Key Future Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to drastically reduce reaction times and improve yields for related thieno[2,3-d]pyrimidine (B153573) derivatives. Future work will likely adapt MAOS for the synthesis of this compound, offering a greener alternative to conventional heating by minimizing energy consumption and solvent use.

Visible-Light-Mediated Reactions: Photochemical methods, such as visible-light-mediated cycloadditions, represent a sustainable approach by utilizing light as a clean reagent. This strategy, already successful for other complex heterocycles, could lead to novel, milder synthetic pathways for the thienofuran scaffold.

Metal-Free Catalysis: To enhance the cost-effectiveness and reduce the environmental impact of synthesis, a move away from expensive and potentially toxic heavy metal catalysts is anticipated. Developing metal-free synthetic routes, such as those employing organocatalysts or acid-mediated transformations, will be a significant area of focus.

Direct C-H Arylation: As an eco-friendly and efficient method, direct C–H arylation polymerization has been used for synthesizing polymers based on the related thieno[3,4-c]pyrrole-4,6-dione (B1257111). This approach minimizes pre-functionalization steps, reducing waste and cost, and could be adapted for creating novel this compound-based materials.

Synthetic ApproachKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficiencyRapid and efficient production of the core scaffold and its derivatives.
Visible-Light PhotochemistryEnvironmentally friendly, mild reaction conditions"Green" synthesis of functionalized thienofurans.
Metal-Free CatalysisLower cost, reduced toxicity, simplified purificationSustainable production for large-scale applications.
Direct C-H ArylationAtom economy, reduced synthetic steps, eco-friendlyCost-effective synthesis of polymeric materials.

Integration into Advanced Hybrid Material Systems

The unique structural and electronic properties of this compound make it a prime candidate for integration into advanced hybrid materials. These materials, which combine organic and inorganic components, offer synergistic properties for a range of high-tech applications. The closely related thieno[3,4-c]pyrrole-4,6-dione (TPD) has already demonstrated significant promise in organic electronics, serving as a blueprint for future research.

Emerging Applications in Hybrid Materials:

Organic Electronics: The planar and rigid nature of the thienofuran dione (B5365651) core is ideal for creating organic semiconductors. When incorporated into polymers, this moiety can facilitate efficient charge transport. Future research will focus on creating hybrid materials, such as organic-inorganic perovskite solar cells, where this compound-based polymers could act as hole-transporting layers, enhancing device efficiency and stability.

Sensors and Actuators: By functionalizing the core structure, it is possible to create materials that respond to specific chemical or physical stimuli. Hybridizing these organic molecules with inorganic nanoparticles (e.g., gold or quantum dots) could lead to highly sensitive sensors for environmental monitoring or medical diagnostics.

Energy Storage: The electron-accepting nature of the dione functionality suggests potential applications in organic batteries and supercapacitors. Hybrid materials incorporating this compound derivatives with conductive inorganic frameworks like graphene or metal-organic frameworks (MOFs) could lead to next-generation energy storage devices with high power density and stability.

Hybrid Material SystemRole of this compoundPotential Application
Organic-Inorganic PerovskitesComponent of the hole-transporting layerHigh-efficiency solar cells.
Polymer-Nanoparticle CompositesFunctionalized sensing elementChemical and biological sensors.
Organic-Graphene HybridsRedox-active componentFlexible energy storage devices.

High-Throughput Screening and Combinatorial Chemistry Approaches for New Applications

To unlock the full potential of the this compound scaffold, modern discovery techniques such as high-throughput screening (HTS) and combinatorial chemistry will be indispensable. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of molecules with desirable properties. Research on analogous thieno-fused heterocycles has already demonstrated the power of these techniques in identifying potent bioactive agents.

Future Research Directions:

Drug Discovery: HTS can be employed to screen libraries of this compound derivatives against a wide array of biological targets. Given that related thieno[2,3-d]pyrimidine and thieno[2,3-c]pyridine (B153571) structures have shown promise as anticancer agents and enzyme inhibitors, it is plausible that derivatives of this compound could exhibit valuable pharmacological activities. Future screening campaigns will likely target kinases, proteases, and metabolic enzymes involved in various diseases.

Materials Discovery: Combinatorial approaches can be used to synthesize and test polymers and small molecules for applications in organic electronics. By systematically varying substituents on the this compound core, researchers can rapidly map structure-property relationships to optimize materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Agrochemicals: HTS is also a valuable tool in the search for new herbicides, pesticides, and fungicides. Libraries of this compound derivatives could be screened for activity against various agricultural pests and pathogens, potentially leading to the development of novel crop protection agents.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The most significant breakthroughs involving this compound are expected to arise from interdisciplinary research that leverages expertise from chemistry, materials science, and biology. The compound's inherent versatility makes it a compelling subject for collaborative investigations that bridge these traditionally distinct fields.

Bioelectronics: This field combines the principles of biology and electronics to create devices that can interact with biological systems. This compound-based conductive polymers could be used to create biocompatible electrodes for biosensors, neural interfaces, and drug delivery systems. Collaboration between synthetic chemists, materials scientists, and biologists will be essential to design and fabricate materials that are both electronically active and biologically compatible.

Theranostics: Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. By attaching fluorescent dyes or imaging agents to a biologically active this compound derivative, it may be possible to create molecules that can simultaneously detect diseased cells (e.g., cancer) and deliver a therapeutic payload. This requires a concerted effort from medicinal chemists, pharmacologists, and imaging specialists.

Smart Materials: The development of "smart" materials that can respond to biological signals is a burgeoning area of research. For example, a this compound-based hydrogel could be designed to release a drug in response to a specific enzyme or pH change characteristic of a disease state. Such a project would necessitate collaboration between polymer chemists, materials engineers, and biomedical researchers.

The future of this compound research is bright and multifaceted. Through the development of sustainable synthetic methods, its incorporation into novel hybrid materials, the application of high-throughput discovery techniques, and fostering interdisciplinary collaborations, this versatile compound is poised to make significant contributions across a wide spectrum of scientific and technological fields.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry, particularly distinguishing between fused furan and thiophene rings. Aromatic protons typically appear as doublets in δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS (as used for related thienofuran derivatives) identifies molecular ions and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 250–300 nm) ensures purity, especially for intermediates prone to oxidation .

How can computational modeling resolve ambiguities in the crystal structure of this compound derivatives?

Advanced Research Question
X-ray crystallography may fail for poorly crystalline samples. In such cases:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles, which can be cross-validated with experimental NMR data .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to infer packing motifs and stabilize amorphous phases .
  • Pair Distribution Function (PDF) : Analyze synchrotron X-ray scattering data to model short-range order in polycrystalline samples .

What role does this compound play in enhancing the efficiency of organic photovoltaics (OPVs)?

Advanced Research Question
Thieno-furan-dione derivatives act as electron-deficient π-bridges in A–π–D–π–A non-fullerene acceptors (NFAs). For example, thieno[3,4-c]pyrrole-4,6-dione (TPD)-based NFAs achieve power conversion efficiencies (PCE) >10% by:

  • Reducing Bandgap : The fused thieno-furan core lowers the LUMO energy, improving charge separation .
  • Enhancing Morphology : Blending with donors like PTQ10 optimizes bulk heterojunction morphology, reducing recombination .
  • Thermal Stability : Fluorinated side chains (e.g., pentafluorobenzene) improve thermal resilience, critical for device longevity .

How can this compound be functionalized for potential antioxidant applications?

Advanced Research Question
Functionalization strategies include:

  • Hydroxylation : Introduce hydroxyl groups at C-5 and C-8 positions via electrophilic substitution, mimicking bioactive naphthoquinones .
  • Conjugation with Phenolic Moieties : Attach gallate or catechol groups via Suzuki coupling to enhance radical scavenging activity .
  • In Silico Screening : Use Density Functional Theory (DFT) to predict redox potentials and identify derivatives with low bond dissociation enthalpies (BDE) for H-atom transfer .

What precautions are necessary to ensure the stability of this compound during storage and handling?

Basic Research Question

  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation. Desiccate to avoid hydrolysis .
  • Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃), which may produce CO/CO₂ .
  • Handling : Use gloveboxes for air-sensitive reactions and quartz cuvettes for UV-Vis studies to minimize photodegradation .

How should researchers reconcile contradictions in reported catalytic systems for synthesizing Thieno-furan-diones?

Advanced Research Question
Discrepancies in catalytic efficiency (e.g., Pd/C vs. homogeneous Pd(OAc)₂) arise from:

  • Substrate Specificity : Bulky substituents favor heterogeneous catalysts due to reduced steric hindrance .
  • Leaching Effects : Homogeneous catalysts may leach Pd, altering reaction pathways. ICP-MS analysis of residual Pd can clarify mechanistic differences .
  • Scale-Up Considerations : Heterogeneous systems are preferable for industrial scalability, despite lower initial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.